Cas no 1822674-18-9 (2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride)

2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride is a heterocyclic organic compound featuring a fused thiazole and pyrrolidine structure, with a thioether linkage at the 3-position of the pyrrolidine ring. This hydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. The compound’s unique structure offers potential as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. Its rigid scaffold allows for selective functionalization, enabling tailored modifications for structure-activity relationship (SAR) studies. The hydrochloride salt ensures consistent handling and storage properties, supporting reproducible results in research and industrial settings.
2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride structure
1822674-18-9 structure
Product Name:2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
CAS No:1822674-18-9
MF:C7H13ClN2S2
MW:224.774517774582
MDL:MFCD28126196
CID:5045545
PubChem ID:86262652
Update Time:2025-05-21

2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
    • 2-pyrrolidin-3-ylsulfanyl-4,5-dihydro-1,3-thiazole;hydrochloride
    • 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
    • MDL: MFCD28126196
    • Inchi: 1S/C7H12N2S2.ClH/c1-2-8-5-6(1)11-7-9-3-4-10-7;/h6,8H,1-5H2;1H
    • InChI Key: VUADDSHGFQAQEL-UHFFFAOYSA-N
    • SMILES: Cl.S(C1=NCCS1)C1CNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Topological Polar Surface Area: 75

2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P184986-100mg
2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
1822674-18-9
100mg
$ 135.00 2022-06-03
TRC
P184986-500mg
2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
1822674-18-9
500mg
$ 500.00 2022-06-03
TRC
P184986-1g
2-(pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride
1822674-18-9
1g
$ 775.00 2022-06-03
Enamine
EN300-240466-1g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride
1822674-18-9
1g
$842.0 2023-09-15
Enamine
EN300-240466-5g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride
1822674-18-9
5g
$2443.0 2023-09-15
Enamine
EN300-240466-10g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride
1822674-18-9
10g
$3622.0 2023-09-15
Enamine
EN300-240466-0.05g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride
1822674-18-9 95%
0.05g
$707.0 2024-06-19
Enamine
EN300-240466-0.1g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride
1822674-18-9 95%
0.1g
$741.0 2024-06-19
Enamine
EN300-240466-0.25g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride
1822674-18-9 95%
0.25g
$774.0 2024-06-19
Enamine
EN300-240466-0.5g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole hydrochloride
1822674-18-9 95%
0.5g
$809.0 2024-06-19

2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride Related Literature

Additional information on 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride

2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride: A Comprehensive Overview

The compound with CAS No. 1822674-18-9, known as 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds widely studied for their biological activities and synthetic applications. The pyrrolidin-3-ylthio group attached to the thiazole ring introduces unique electronic and steric properties, making this compound a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of 4,5-dihydrothiazole derivatives in drug discovery. These compounds exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, which are critical factors in pharmaceutical formulations. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and cyclization reactions, optimizing conditions to achieve high yields and purity.

The structural features of 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride make it an ideal candidate for further functionalization. By modifying the pyrrolidine ring or the sulfur atom within the thioether group, chemists can tailor the molecule's properties for specific applications. For instance, substituting the pyrrolidine moiety with other nitrogen-containing heterocycles has shown promise in enhancing bioavailability and reducing toxicity in preclinical models.

From a synthetic perspective, the preparation of this compound involves a multi-step process that begins with the synthesis of the corresponding thiol intermediate. The reaction sequence typically includes thiolation of a suitable precursor followed by cyclization to form the dihydrothiazole ring. The use of microwave-assisted synthesis has been reported to significantly accelerate this process while maintaining product quality. Such advancements underscore the importance of modern synthetic techniques in streamlining the production of complex molecules like this one.

In terms of applications, 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride has shown potential as a building block for more complex structures in medicinal chemistry. Its ability to participate in various coupling reactions makes it a versatile starting material for constructing bioactive molecules. Additionally, its role as an intermediate in peptide synthesis has been explored, highlighting its utility in organic synthesis.

Recent research has also focused on understanding the pharmacokinetic profile of this compound. Studies conducted in animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for evaluating its suitability as a drug candidate or as an intermediate in drug development pipelines.

Moreover, computational chemistry approaches have been employed to predict the molecular interactions and binding affinities of this compound with various biological targets. Molecular docking studies have revealed potential binding modes with enzymes and receptors implicated in diseases such as cancer and inflammation. These computational insights guide experimental studies aimed at validating these interactions and assessing therapeutic potential.

In conclusion, 2-(Pyrrolidin-3-ylthio)-4,5-dihydrothiazole hydrochloride stands out as a valuable molecule with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent advances in synthetic methodologies and biological evaluations, positions it as a promising candidate for further exploration in both academic and industrial settings.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd